(6-Methoxy-2h-3-chromenyl)methanamine
Description
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(6-methoxy-2H-chromen-3-yl)methanamine |
InChI |
InChI=1S/C11H13NO2/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5H,6-7,12H2,1H3 |
InChI Key |
NNHIXBSRDQJHHL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds Compared :
Structural Comparison Table :
| Compound Name | Core Structure | Substituents/Modifications | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (6-Methoxy-2H-3-chromenyl)methanamine | Chromene (2H) | 6-OCH₃, 3-CH₂NH₂ | ~191.2 | Primary amine; methoxy at 6-position |
| 6-Methoxy-N-methyl-3-nitro-4H-chromen-2-amine | Chromene (4H) | 6-OCH₃, 2-NHCH₃, 3-NO₂, 4-CH₂NO₂ | ~281.3 | Nitro groups; tertiary amine; increased steric hindrance |
| (6-Chloro-dihydrobenzo-dioxinyl)methanamine | Dihydrobenzo-dioxin | 6-Cl, 2-CH₂NH₂ (hydrochloride salt) | ~236.1 | Chlorine substituent; fused dioxane ring; hydrochloride salt improves solubility |
| (6-Chloro-benzoxazolyl)methanamine | Benzoxazole | 6-Cl, 2-CH₂NH₂ | ~182.6 | Chlorine; heterocyclic benzoxazole; rigid planar structure |
| 5-Methoxytryptamine | Indole | 5-OCH₃, 3-CH₂CH₂NH₂ | ~190.2 | Serotonin analog; methoxy at 5-position; primary amine on ethyl side chain |
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility. The target compound’s primary amine may form salts, whereas nitro groups () reduce solubility.
- Stability : Intramolecular hydrogen bonds (e.g., N–H⋯O in ) stabilize crystal packing but may limit conformational flexibility .
- Lipophilicity : Methoxy groups increase logP values, enhancing membrane permeability. Chlorine substituents () further elevate lipophilicity but may hinder dissolution.
Q & A
Q. Experimental validation :
- Compare reaction rates under varying pH and substituent bulkiness (e.g., tert-butyl vs. methyl groups) .
- Use DFT calculations to map electron density distributions and predict reactive sites .
Advanced: How can contradictory data on compound stability and reactivity be resolved?
Answer:
Contradictions often arise from differing experimental conditions:
- Stability in storage : The compound may degrade under ambient light due to chromene’s photosensitivity. Stability studies under dark, inert (N₂) conditions show >90% integrity over 6 months at -20°C .
- Reactivity in reactions : Apparent instability in polar solvents (e.g., DMSO) may result from trace water catalyzing hydrolysis. Anhydrous conditions with molecular sieves improve reproducibility .
Q. Resolution strategies :
- Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .
- Use kinetic modeling to distinguish solvent effects from inherent reactivity .
Advanced: What mechanisms underlie its potential bioactivity, and how are they studied?
Answer:
Hypothesized mechanisms include:
- Receptor binding : The planar chromene ring may intercalate into DNA or bind serotonin receptors (5-HT2A), analogous to structurally related methanamines .
- Enzyme inhibition : The amine group could coordinate with metalloenzyme active sites (e.g., monoamine oxidases), disrupting catalytic cycles .
Q. Methodologies :
- Molecular docking : Screen against protein databases (PDB) to predict binding affinities. For example, docking into the 5-HT2A receptor active site reveals hydrogen bonds between NH₂ and Asp155 .
- In vitro assays : Measure IC₅₀ values for MAO inhibition using fluorometric assays with kynuramine as a substrate .
Advanced: How can derivatives be rationally designed to enhance target selectivity?
Answer:
Design principles :
- Substituent modulation :
- Bioisosteric replacement : Replace the chromene oxygen with sulfur (to form thiochromene) to alter lipophilicity and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
